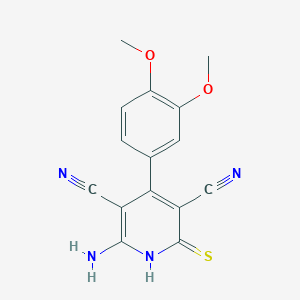

6-Amino-4-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile

Description

Properties

IUPAC Name |

2-amino-4-(3,4-dimethoxyphenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c1-20-11-4-3-8(5-12(11)21-2)13-9(6-16)14(18)19-15(22)10(13)7-17/h3-5H,1-2H3,(H3,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARDKCLYCJUUCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=S)NC(=C2C#N)N)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound “6-Amino-4-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile” are currently under investigation. As a nitrogen-based heterocyclic compound, it is likely to interact with a variety of biological targets.

Mode of Action

It is known that nitrogen-based heterocyclic compounds often interact with their targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways.

Biochemical Pathways

Nitrogen-based heterocyclic compounds are known to have a wide range of applications and can affect various biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. Given its structural similarity to other nitrogen-based heterocyclic compounds, it may have a range of biological activities.

Biological Activity

6-Amino-4-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H12N4O2S

- Molecular Weight : 288.33 g/mol

The compound features a pyridine ring with a thioxo group and multiple functional groups that contribute to its biological activity.

1. Anticancer Activity

Several studies have indicated the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study:

A study conducted on human colon carcinoma (HCT-116) cells revealed that the compound exhibited a dose-dependent inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics .

2. Antimicrobial Properties

Research has shown that derivatives of this compound possess antimicrobial properties. The thioxo group is believed to enhance its ability to disrupt microbial cell membranes.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

3. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines in vitro.

Mechanism:

The anti-inflammatory effects are attributed to the modulation of nuclear factor kappa B (NF-kB) signaling pathways, which play a critical role in inflammatory responses .

The biological activities of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : The compound acts as an inhibitor of topoisomerases I and II, enzymes critical for DNA replication and transcription. This inhibition leads to DNA damage and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells by generating ROS, leading to cellular apoptosis .

Comparison with Similar Compounds

Key Observations:

- In contrast, electron-withdrawing groups (e.g., Cl, nitro) reduce solubility but improve thermal stability .

- Thioxo vs. Oxo : The thioxo group (S) in the target compound may confer redox instability compared to oxo (O) analogs, as seen in , where thioxo derivatives required immediate use due to oxidation sensitivity .

- Synthetic Flexibility : The core structure is synthesized via aldehyde-condensation reactions, with yields influenced by substituent bulkiness. Microwave-assisted methods () could optimize synthesis for the target compound .

Physicochemical and Functional Comparisons

Table 2: Spectral and Functional Properties

Key Observations:

- Corrosion Inhibition : Methoxy and hydroxy substituents (e.g., PdC-OH in ) enhance adsorption on carbon steel via lone pairs and hydrogen bonding. The target compound’s dimethoxy groups may similarly improve inhibition efficiency .

- Biological Activity: Antiplasmodial and anticancer activities are linked to aryl substituents.

- Spectral Signatures : The dimethoxy group’s NMR signals (δ 3.8–4.0 ppm) and CN stretches (~2200 cm⁻¹) are critical for structural confirmation .

Q & A

Q. What are the established synthetic routes for 6-amino-4-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via tandem reactions involving Knoevenagel condensation, Michael addition, and intramolecular cyclization. For example, analogous structures (e.g., 4-alkyl-6-amino-2-thioxo derivatives) are synthesized by reacting substituted aryl aldehydes with malononitrile and thiophenol in aqueous ethanol under catalytic conditions (e.g., DBU as a base). Yields (~40–87%) depend on substituent steric effects and reaction temperature optimization . Key Parameters :

| Parameter | Typical Range |

|---|---|

| Solvent | 10% aqueous ethanol |

| Catalyst | DBU (5 mol%) |

| Temperature | 55°C |

| Reaction Time | 2–6 hours (TLC monitoring) |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

- Methodological Answer :

- ¹H NMR : Look for signals at δ 6.8–7.5 ppm (aromatic protons from 3,4-dimethoxyphenyl), δ 4.0–4.5 ppm (methoxy groups), and δ 8.0–9.0 ppm (NH protons).

- IR : Confirm the thioxo group (C=S stretch at ~1200–1250 cm⁻¹) and nitrile groups (C≡N stretch at ~2200–2250 cm⁻¹) .

- XRD : Critical for confirming regioselectivity in alkylation reactions (e.g., S-alkylation vs. N-alkylation) .

Advanced Research Questions

Q. How does the electronic environment of the 3,4-dimethoxyphenyl substituent influence the compound’s reactivity in regioselective alkylation?

Q. What computational strategies are recommended to predict the bioavailability and protein-ligand interactions of this compound?

- Methodological Answer : Use in silico tools like SwissADME for bioavailability prediction (Lipinski’s Rule of Five) and AutoDock Vina for molecular docking. For example, derivatives with logP <5 and topological polar surface area (TPSA) <140 Ų show improved membrane permeability. Docking studies against kinase targets (e.g., EGFR) reveal hydrogen bonding between the amino group and Thr766, with π-π stacking involving the dimethoxyphenyl ring .

Q. How can contradictions in reported reaction outcomes (e.g., yields, byproducts) be systematically addressed?

- Methodological Answer :

- Step 1 : Reproduce reactions under standardized conditions (solvent purity, inert atmosphere).

- Step 2 : Use high-resolution mass spectrometry (HRMS) to identify side products (e.g., N-alkylated isomers).

- Step 3 : Apply multivariate analysis (e.g., DOE) to optimize parameters like catalyst loading and stoichiometry .

Experimental Design & Data Analysis

Designing a kinetic study to evaluate the compound’s stability under physiological pH conditions.

- Methodological Answer :

Prepare buffered solutions (pH 2.0, 7.4, 9.0) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours). Calculate half-life (t₁/₂) using first-order kinetics. The thioxo group is prone to hydrolysis at pH >8, forming a carbonyl derivative .

Q. What strategies mitigate crystallization challenges during purification?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.